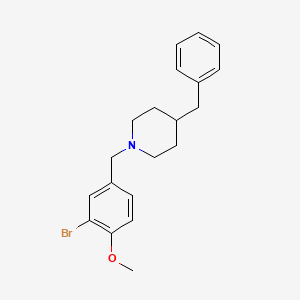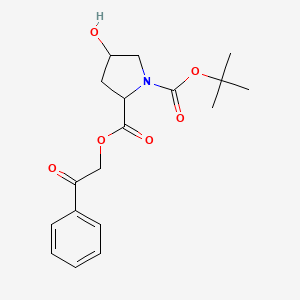![molecular formula C21H21N3O2 B5158092 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane, also known as POBA, is a novel compound with potential applications in scientific research. POBA belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities. In
作用机制
The exact mechanism of action of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is not fully understood. However, it has been proposed that 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane exerts its biological activities by interacting with specific molecular targets in the cells. For example, 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to bind to the DNA and inhibit the activity of topoisomerase II, which is essential for DNA replication and transcription. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has also been found to interact with the mitochondrial membrane and induce the release of cytochrome c, which triggers apoptosis.
Biochemical and Physiological Effects:
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to exhibit various biochemical and physiological effects. For example, 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to:
1. Increase the level of reactive oxygen species (ROS) in the cells, which leads to oxidative stress.
2. Induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes.
3. Inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
实验室实验的优点和局限性
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has several advantages for lab experiments, such as:
1. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is easy to synthesize and purify.
2. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane exhibits a wide range of biological activities, making it a potential candidate for various experiments.
3. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is stable under normal laboratory conditions.
However, there are also some limitations to the use of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane in lab experiments, such as:
1. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane may exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
2. The exact mechanism of action of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is not fully understood, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane, such as:
1. Identification of the molecular targets of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane: Further studies are needed to identify the specific molecular targets of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane and elucidate the mechanism of action.
2. Optimization of the synthesis method: The synthesis method of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane can be optimized to improve the yield and purity of the compound.
3. Development of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane derivatives: 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane derivatives can be synthesized and tested for their biological activities, which may lead to the discovery of more potent compounds.
4. In vivo studies: Further studies are needed to evaluate the in vivo efficacy and toxicity of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane and its derivatives.
Conclusion:
In conclusion, 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is a novel compound with potential applications in scientific research. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane exhibits a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The exact mechanism of action of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane is not fully understood, but it is believed to interact with specific molecular targets in the cells. 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has several advantages for lab experiments, such as ease of synthesis and stability, but also has some limitations, such as cytotoxicity at high concentrations. Further studies are needed to identify the molecular targets of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane, optimize the synthesis method, develop 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane derivatives, and evaluate the in vivo efficacy and toxicity of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane.
合成方法
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane can be synthesized by the reaction of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid with azepane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under mild conditions and yields a white solid, which can be purified by recrystallization.
科学研究应用
1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to exhibit a wide range of biological activities, making it a potential candidate for scientific research. Some of the applications of 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane include:
1. Anticancer activity: 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
2. Anti-inflammatory activity: 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
4. Antioxidant activity: 1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
属性
IUPAC Name |
azepan-1-yl-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(24-13-6-1-2-7-14-24)18-12-8-11-17(15-18)20-23-22-19(26-20)16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQUKBCSMFTEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide](/img/structure/B5158011.png)
![9-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5158016.png)

![5-[(5-iodo-2-furyl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5158027.png)

![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)
![benzyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5158054.png)


![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)